5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQIQQDSWOJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of Carboxamide: The brominated furan is then reacted with 2-hydroxy-2-phenylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Industry: The compound’s derivatives are studied for their potential use as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences and similarities between the target compound and related furan-2-carboxamide derivatives:
*Calculated based on molecular formula C₁₄H₁₅BrNO₃.
Key Observations:
- Hydrophobicity : The target compound’s hydroxy group reduces logP (predicted ~2.5) compared to analogs with isopropyl or phenylbutyl groups (logP 3.8–4.5) .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-isopropylphenyl) exhibit steric hindrance, which may limit interactions with planar binding sites .
Spectral and Analytical Data
- 1H NMR : Analogs like 5-bromo-N-(4-formylphenyl)furan-2-carboxamide show distinct peaks for formyl (δ 10.62 ppm) and aromatic protons (δ 7.55–8.00 ppm) . The target compound’s hydroxy group would likely produce a broad peak near δ 1–5 ppm.
- Purity : Most analogs are purified to ≥95% AUC by LCMS, ensuring reliability in biological assays .
Biological Activity
5-Bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, underlying mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a furan ring, a bromine atom, a hydroxyl group, and a carboxamide linkage. These structural components contribute to its biological activity by influencing its interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated the compound's potential as an anticancer agent. In vitro tests reveal that it can inhibit the growth of cancer cell lines, particularly lung adenocarcinoma (A549 cells). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against A549 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induces apoptosis and cell cycle arrest |
| Cisplatin | 10 | DNA cross-linking |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its efficacy suggests potential for development into therapeutic agents for treating infections caused by resistant bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression and microbial resistance. For instance, it may inhibit topoisomerases or proteases that are crucial for cell proliferation and survival.
Receptor Binding
Its structural features allow it to bind effectively to various receptors, modulating their activity and leading to therapeutic effects. This includes potential interactions with targets involved in inflammatory responses and cell signaling pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A recent study evaluated the cytotoxic effects of various derivatives on A549 cells, demonstrating that modifications in the side chains significantly affected potency. The study highlighted that compounds with hydroxyl groups exhibited enhanced activity due to improved solubility and cellular uptake.
- Antimicrobial Study : Another investigation assessed the antimicrobial properties against resistant bacterial strains. The findings indicated that the compound's efficacy was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Q & A
Q. What are the key considerations for synthesizing 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide with high purity?
The synthesis involves multi-step reactions requiring precise control of parameters such as temperature (typically 60–80°C for amide bond formation), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and reaction time (12–24 hours for complete conversion). Catalysts like EDCI/HOBt are often used to activate the carboxyl group for coupling. Continuous flow reactors may enhance efficiency in scaling up reactions . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR confirm the furan ring (δ 6.5–7.5 ppm for protons) and amide bond (δ 2.8–3.5 ppm for N–CH₂).
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxy O–H).
- LC-qTOF-HRMS : Validates molecular weight (exact mass: ~336.03 Da) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
The bromine atom (electron-withdrawing) increases electrophilicity at the furan C-5 position, facilitating nucleophilic aromatic substitution. Conversely, the 2-hydroxy-2-phenylpropyl group (electron-donating via resonance) stabilizes the amide bond but may sterically hinder reactions at the N-alkyl chain. Computational studies (DFT) can predict regioselectivity in reactions like Suzuki coupling or hydrolysis .
Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates interactions with enzymes (e.g., kinases) or receptors.
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogues .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?
- Solubility optimization : Use co-solvents (DMSO/PBS) or nanoformulations to improve bioavailability.
- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., CYP450 oxidation).
- Dose-response recalibration : Adjust in vivo dosages based on pharmacokinetic parameters (AUC, Cₘₐₓ) from rodent models .
Data Analysis and Optimization
Q. What statistical methods are appropriate for optimizing reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Full factorial designs optimize temperature, solvent ratio, and catalyst loading.
- Response Surface Methodology (RSM) : Identifies nonlinear interactions between variables (e.g., solvent polarity vs. reaction time).
- ANOVA : Validates significance of parameter changes (p < 0.05) across triplicate runs .
Contradictions and Resolution
Q. How should researchers resolve conflicting reports on the compound’s stability under varying pH conditions?
Conduct accelerated stability studies (ICH guidelines):
- pH 1–2 (gastric) : Monitor degradation via HPLC at 37°C over 24 hours.
- pH 7.4 (physiological) : Assess hydrolysis of the amide bond using LC-MS. Compare results with literature data, adjusting buffer systems to match experimental conditions .
Pharmacological Studies
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s therapeutic potential?
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
- ADME-Tox : Caco-2 permeability and hERG channel binding assays to predict safety .
Future Directions
Q. What emerging techniques could enhance the understanding of this compound’s mechanism of action?
- Cryo-EM : Visualize interactions with large protein complexes.
- AI-driven synthesis planning : Platforms like IBM RXN prioritize novel derivatives.
- Metabolomics : LC-HRMS identifies bioactive metabolites in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
